1-(3-Bromopropyl)-2-methylcyclopropane
Description
Properties
IUPAC Name |
1-(3-bromopropyl)-2-methylcyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-6-5-7(6)3-2-4-8/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVKKNIRPUKSHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-methylcyclopropane typically involves the reaction of 2-methylcyclopropane with 1,3-dibromopropane under specific conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve the overall yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-2-methylcyclopropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under the influence of strong bases.
Oxidation and Reduction: While less common, the compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are used, often in high-boiling solvents like dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be employed.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products such as 1-(3-hydroxypropyl)-2-methylcyclopropane, 1-(3-cyanopropyl)-2-methylcyclopropane, or 1-(3-aminopropyl)-2-methylcyclopropane can be formed.
Elimination Reactions: Alkenes such as 1-(prop-2-en-1-yl)-2-methylcyclopropane are typical products.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
1-(3-Bromopropyl)-2-methylcyclopropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly as a precursor to bioactive molecules.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2-methylcyclopropane in chemical reactions typically involves the formation of reactive intermediates such as carbocations or carbanions. These intermediates then undergo further transformations depending on the reaction conditions and reagents used. The molecular targets and pathways involved are primarily dictated by the nature of the substituents and the overall reaction environment.
Comparison with Similar Compounds
1-Bromo-3-phenylpropane: Similar in structure but with a phenyl group instead of a cyclopropane ring.
1-(3-Chloropropyl)-2-methylcyclopropane: Similar but with a chlorine atom instead of bromine.
1-(3-Bromopropyl)-cyclopropane: Lacks the methyl group on the cyclopropane ring.
Uniqueness: 1-(3-Bromopropyl)-2-methylcyclopropane is unique due to the presence of both a bromopropyl group and a methyl group on the cyclopropane ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable for specific synthetic applications and research purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
